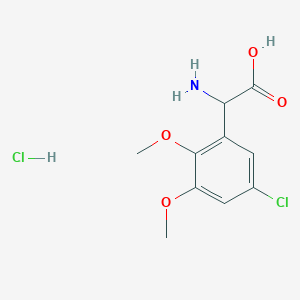
2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)acetic acid hydrochloride is an organic compound with a complex structure It features a phenyl ring substituted with chlorine and two methoxy groups, along with an amino and acetic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)acetic acid hydrochloride typically involves multiple steps. One common method starts with the chlorination of 2,3-dimethoxybenzene to introduce the chlorine atom at the 5-position. This is followed by the introduction of the amino group through a nucleophilic substitution reaction. The final step involves the formation of the acetic acid moiety, which can be achieved through various organic reactions such as the use of acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucle
Eigenschaften
Molekularformel |
C10H13Cl2NO4 |
|---|---|
Molekulargewicht |
282.12 g/mol |
IUPAC-Name |
2-amino-2-(5-chloro-2,3-dimethoxyphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C10H12ClNO4.ClH/c1-15-7-4-5(11)3-6(9(7)16-2)8(12)10(13)14;/h3-4,8H,12H2,1-2H3,(H,13,14);1H |
InChI-Schlüssel |
PLXAUTUCFAOTQX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)C(C(=O)O)N)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




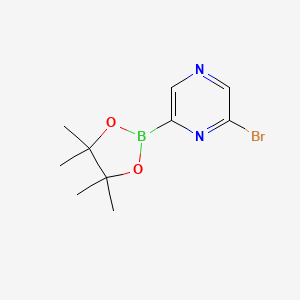



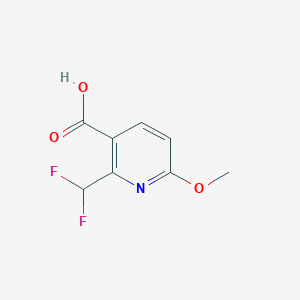

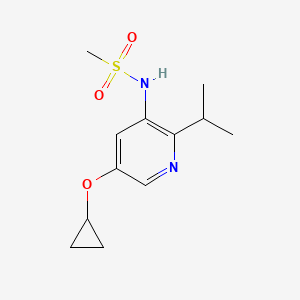
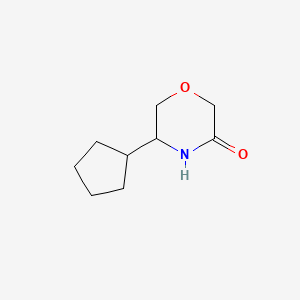


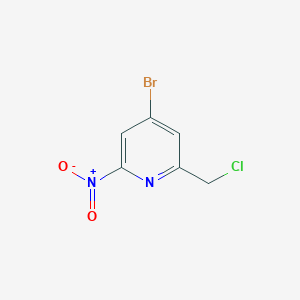
![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)
